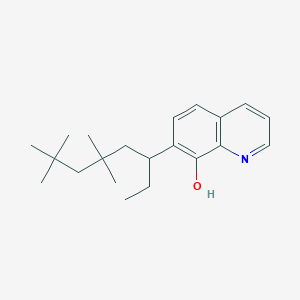

7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol

Description

7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol is a β-alkenyl derivative of 8-hydroxyquinoline, characterized by a bulky branched alkyl chain at the 7-position of the quinoline ring. This compound is synthesized via the reaction of 8-hydroxyquinoline sodium salt with 1-chloro-5,5,7,7-tetramethyl-2-octene (dodecenyl chloride), followed by distillation and purification . Its primary application lies in the selective liquid-liquid extraction of germanium from acidic aqueous solutions containing other metals, leveraging the chelating properties of the 8-hydroxyquinoline scaffold . The steric and electronic effects of the tetramethyloctanyl substituent enhance its selectivity and efficiency in metal ion coordination compared to simpler 8-hydroxyquinoline derivatives.

Properties

CAS No. |

61380-77-6 |

|---|---|

Molecular Formula |

C21H31NO |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |

InChI |

InChI=1S/C21H31NO/c1-7-15(13-21(5,6)14-20(2,3)4)17-11-10-16-9-8-12-22-18(16)19(17)23/h8-12,15,23H,7,13-14H2,1-6H3 |

InChI Key |

YQMBSWAQIAWFTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)(C)CC(C)(C)C)C1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline and 5,5,7,7-tetramethyloctan-3-yl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

Substitution Reaction: The 5,5,7,7-tetramethyloctan-3-yl group is introduced to the quinoline ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactivity

The hydroxyl group at position 8 and the quinoline ring system drive its reactivity:

A. O-H Group Reactions

B. Quinoline Ring Reactions

| Position | Reaction | Reagents | Outcome |

|---|---|---|---|

| C-5/C-7 | Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro derivatives at C-5/C-6 |

| C-3/C-4 | Friedel-Crafts alkylation | AlCl₃, alkyl halides | Steric hindrance reduces reactivity |

Alkyl Side Chain Interactions

The 5,5,7,7-tetramethyloctan-3-yl group exhibits steric and electronic effects:

Steric Effects

-

Reduces reaction rates in bulky environments (e.g., Suzuki coupling).

Electronic Effects

-

Electron-donating alkyl groups mildly activate the ring for electrophilic substitution.

Catalytic and Metal-Mediated Reactions

| Reaction Type | Catalyst | Application |

|---|---|---|

| Cross-coupling | Pd(PPh₃)₄ | Functionalization at C-2/C-4 positions |

| Hydrogenation | PtO₂ | Partial reduction of quinoline to tetrahydroquinoline |

Comparative Reactivity with Analogues

Data extrapolated from halogenated derivatives:

| Compound | Substituent | Key Reactivity Difference |

|---|---|---|

| 5-Bromo derivative | Br at C-5 | Faster SNAr reactions at C-5 |

| 5-Chloro derivative | Cl at C-5 | Enhanced oxidative stability |

| Target compound | H at C-5 | Dominated by O-H and C-7 alkyl interactions |

Mechanistic Insights from Spectroscopic Data

Scientific Research Applications

7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position allows it to form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related quinolin-8-ol derivatives, categorized by substituent type and application:

Physicochemical and ADMET Properties

- Lipophilicity: The tetramethyloctanyl group in the target compound increases log P (predicted >5), enhancing its suitability for organic-phase extraction, whereas 5-methylquinolin-8-ol (log P ~2.1) exhibits better aqueous solubility .

- Bioavailability: 5-Methylquinolin-8-ol shows high GI absorption and BBB permeability, unlike the bulky target compound, which is likely restricted to extracellular applications .

- Thermal Stability: STQ-Cl and STQ-NO2 derivatives have melting points >150°C, comparable to the target compound’s stability in extraction processes .

Biological Activity

7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol, also known by its CAS number 61380-77-6, is a quinoline derivative notable for its potential biological activities. This compound's structure includes a quinoline core substituted with a bulky alkyl group, which may influence its pharmacological properties.

- Molecular Formula: C21H31NO

- Molecular Weight: 313.477 g/mol

- LogP (Octanol-Water Partition Coefficient): 6.2865, indicating high lipophilicity, which can affect absorption and distribution in biological systems .

Antimicrobial Properties

Research indicates that quinoline derivatives possess significant antimicrobial activity. Studies have shown that compounds similar to this compound exhibit efficacy against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent .

Antioxidant Activity

Quinoline derivatives are also known for their antioxidant properties. The antioxidant capacity of this compound can be assessed using various assays such as DPPH and ABTS. Preliminary studies indicate that this compound demonstrates a significant ability to scavenge free radicals:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity may contribute to its protective effects in oxidative stress-related diseases .

Cytotoxicity and Cancer Research

In cancer research, quinoline derivatives have been explored for their cytotoxic effects on various cancer cell lines. Preliminary studies on this compound indicate potential cytotoxicity against human breast cancer cells (MCF-7):

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial properties of various quinoline derivatives. The results highlighted that compounds with similar structures to this compound showed promising activity against multi-drug resistant bacteria .

- Antioxidant Evaluation : In another research article focusing on the antioxidant capabilities of quinoline derivatives, it was demonstrated that the presence of bulky alkyl groups enhances the radical scavenging activity due to increased electron-donating ability .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of quinoline derivatives on tumor cells found that compounds with specific substituents exhibited selective toxicity towards cancer cells while sparing normal cells. This suggests a potential therapeutic application for this compound in targeted cancer therapies .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol?

A modified Ullmann condensation or Friedel-Crafts alkylation can be employed, leveraging steric effects of the tetramethyloctan-3-yl group. For example:

- Step 1 : React 8-hydroxyquinoline with 5,5,7,7-tetramethyloctan-3-yl bromide in a basic medium (e.g., NaOH/ethanol) under reflux (4–6 hours, 80–90°C).

- Step 2 : Adjust pH to 5.5–5.8 using dilute HCl to precipitate the product.

- Purification : Recrystallize from 80% ethanol (yield: ~80–87%, melting point: ~210°C) .

Q. How can the molecular structure and conformation of this compound be validated experimentally?

- X-ray crystallography : Resolves bond lengths and dihedral angles, critical for assessing steric hindrance from the tetramethyloctan-3-yl group.

- NMR spectroscopy : and NMR identify substituent integration and coupling patterns (e.g., methyl resonances at δ 1.2–1.5 ppm) .

- IR spectroscopy : Confirms hydroxyl (3200–3400 cm) and quinoline ring vibrations (1600–1500 cm) .

Q. What are the recommended purification techniques to ensure high purity (>97%)?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for separation of alkylated byproducts .

Advanced Research Questions

Q. How does the tetramethyloctan-3-yl substituent influence the compound’s solubility and coordination chemistry?

- Solubility : The bulky alkyl group enhances lipophilicity, reducing aqueous solubility but improving organic-phase extraction efficiency (logP > 4.5 predicted).

- Coordination chemistry : The 8-hydroxyquinoline core chelates transition metals (e.g., Cu, Fe), forming stable complexes. Substituent steric effects may modulate binding constants (logK ~10–12) .

Q. What computational methods are suitable for predicting electronic and steric effects of the substituent?

- Density Functional Theory (DFT) : Calculate bond critical points (BCPs) and electron density topology to assess steric strain .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the alkyl chain in solvent environments (e.g., toluene vs. DMSO) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Multi-technique validation : Cross-reference NMR-derived torsion angles with X-ray data.

- Temperature-dependent NMR : Resolve dynamic effects (e.g., hindered rotation of the alkyl group) that may obscure peak splitting .

Q. What experimental protocols are recommended for studying its metal-complex stability?

- Job’s method : Determine stoichiometry via UV-Vis titration (e.g., 1:1 or 1:2 metal-ligand ratio).

- Potentiometric titration : Measure pH-dependent stability constants (e.g., in 0.1 M KCl, 25°C) .

Critical Analysis of Contradictions

- Steric vs. Electronic Effects : Computational models (DFT) may overestimate steric strain compared to crystallographic data due to solvent interactions .

- Metal-binding selectivity : Conflicting logK values in literature may arise from pH variations or competing ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.